molecular formula C24H23N3O2S2 B2719371 2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-phenylpropyl)acetamide CAS No. 1105251-44-2

2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-phenylpropyl)acetamide

Cat. No.: B2719371
CAS No.: 1105251-44-2
M. Wt: 449.59
InChI Key: BBNOXQCIQWALHL-UHFFFAOYSA-N
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Description

2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-phenylpropyl)acetamide is a versatile compound used in various scientific research fields. Its unique structure, which includes a thienyl group and a sulfonamide linkage, makes it valuable for exploring drug discovery and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-phenylpropyl)acetamide typically involves multiple steps, including the formation of the thienyl sulfonamide and subsequent coupling with a benzoyl group. Common reagents used in these reactions include thionyl chloride, N-methylprolinamide, and various catalysts to facilitate the coupling reactions .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale reactions under controlled conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors are employed to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-phenylpropyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The thienyl group can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the sulfonamide group can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The benzoyl group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Nucleophiles like amines, alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thienyl group can lead to sulfoxides or sulfones, while reduction of the sulfonamide group can yield amines .

Scientific Research Applications

2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-phenylpropyl)acetamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory effects.

    Medicine: Explored for its potential as a drug candidate in various therapeutic areas.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-phenylpropyl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The thienyl group may also play a role in modulating the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

    Thiazoles: Compounds containing a thiazole ring, known for their diverse biological activities.

    Benzoxazoles: Another class of heterocyclic compounds with significant medicinal chemistry applications.

Uniqueness

2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-phenylpropyl)acetamide is unique due to its specific combination of a thienyl group and a sulfonamide linkage, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

2-(3-methyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(3-phenylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O2S2/c1-27-23(29)22-19(15-20(31-22)18-12-6-3-7-13-18)26-24(27)30-16-21(28)25-14-8-11-17-9-4-2-5-10-17/h2-7,9-10,12-13,15H,8,11,14,16H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBNOXQCIQWALHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C=C(S2)C3=CC=CC=C3)N=C1SCC(=O)NCCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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